N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-5-nitro-1-benzothiophene-2-carboxamide
Description
N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a benzothiophene core, a nitro group, and a pyrrolidine moiety, making it a subject of interest for researchers exploring novel chemical entities.
Properties
IUPAC Name |
N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-19(12-2-3-12)9-14(10)18-17(21)16-7-11-6-13(20(22)23)4-5-15(11)24-16/h4-7,10,12,14H,2-3,8-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAAFMLOWVMNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Nitro Group: Nitration of the benzothiophene core is achieved using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Synthesis of the Pyrrolidine Moiety: The pyrrolidine ring is synthesized separately, often starting from a cyclopropyl ketone and an amine, followed by cyclization.
Coupling Reaction: The final step involves coupling the pyrrolidine moiety with the nitrobenzothiophene core using a carboxylation reaction, typically facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, which can be reduced to an amine under suitable conditions.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The benzothiophene core can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride (SnCl₂)
Substitution: Halogenating agents, Friedel-Crafts acylation reagents
Major Products
Oxidation: Formation of nitrobenzothiophene derivatives
Reduction: Formation of amino derivatives
Substitution: Various substituted benzothiophene derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyclopropyl-4-methylpyrrolidin-3-yl)-5-nitro-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may serve as a lead compound in drug discovery, particularly for its potential antimicrobial and anti-inflammatory properties. Researchers are investigating its interactions with various biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential as a drug candidate is being explored. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of diseases such as bacterial infections and inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
